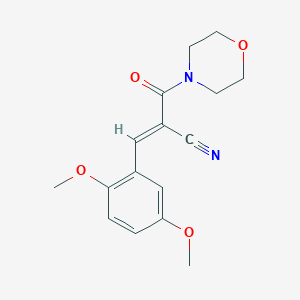
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMAN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMAN belongs to the family of acrylonitrile derivatives, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood. However, it has been suggested that 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer. Furthermore, 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent therapeutic properties. However, 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods for 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile in vivo. This will allow for a better understanding of how 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is metabolized and distributed in the body. Furthermore, future research could focus on the development of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile analogs with improved solubility and bioavailability. Finally, the potential use of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile in combination with other chemotherapeutic agents should be explored further.
Méthodes De Synthèse
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized to achieve high yields and purity of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile.
Applications De Recherche Scientifique
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been found to have a synergistic effect when used in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-3-4-15(21-2)12(10-14)9-13(11-17)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXSMUFZJEOGT-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

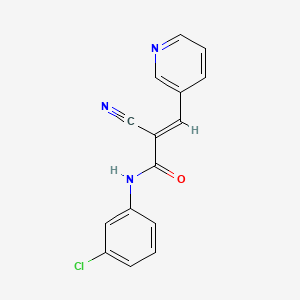
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)

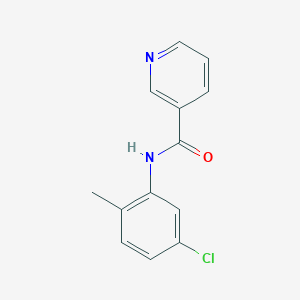
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)
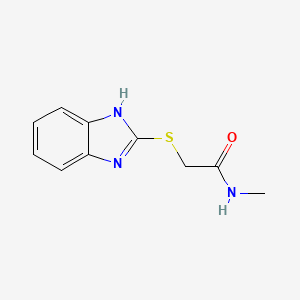
![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
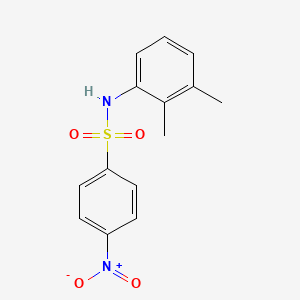

![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)